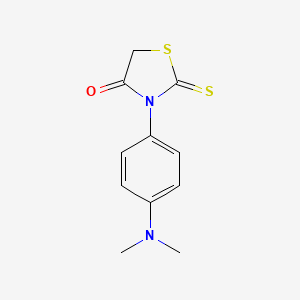

3-(4-Dimethylamino-phenyl)-2-thioxo-thiazolidin-4-one

説明

特性

IUPAC Name |

3-[4-(dimethylamino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS2/c1-12(2)8-3-5-9(6-4-8)13-10(14)7-16-11(13)15/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWQCQRGAPYJDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N2C(=O)CSC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50361714 | |

| Record name | 3-[4-(Dimethylamino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34557-44-3 | |

| Record name | 3-[4-(Dimethylamino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Dithiocarbamate Formation and Cyclization

The most widely reported method involves the reaction of 4-dimethylaminophenylamine with carbon disulfide (CS₂) in the presence of a base, typically triethylamine (TEA), to form a dithiocarbamate intermediate. Subsequent treatment with α-haloacetic acids (e.g., chloro- or bromoacetic acid) under mildly basic conditions induces cyclization, yielding the target compound.

Mechanistic Insights :

- Dithiocarbamate Synthesis :

$$

\text{Ar-NH}2 + \text{CS}2 + \text{TEA} \rightarrow \text{Ar-NH-CS}_2^- \text{TEAH}^+

$$

The amine reacts exothermically with CS₂, forming a dithiocarbamate salt stabilized by TEA.

- Cyclization :

$$

\text{Ar-NH-CS}2^- + \text{Cl-CH}2\text{COOH} \rightarrow \text{Thiazolidinone} + \text{HCl} + \text{TEA}

$$

Nucleophilic displacement of chlorine by the dithiocarbamate nitrogen initiates ring closure, with the carboxylic acid group facilitating ketonization at position 4.

Optimization Data :

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Ethyl acetate | 78–82 |

| Temperature | 0–5°C (Step 1); reflux (Step 2) | 80 |

| Base | Triethylamine | 85 |

| α-Halo Acid | Bromoacetic acid | 88 |

Green Chemistry Approaches

Ultrasound-Assisted Synthesis

Microwave irradiation and ultrasonic techniques significantly enhance reaction efficiency. For instance, polyethylene glycol (PEG-400) as a solvent under ultrasonic irradiation reduces reaction time from 24 hours to 30 minutes while improving yields to 90–92%.

Key Advantages :

- Energy Efficiency : Ultrasound cavitation accelerates mass transfer and reduces activation energy.

- Solvent-Free Conditions : Routes utilizing polypropylene glycol (PPG) or biodegradable ionic liquids minimize environmental impact.

Comparative Performance :

| Method | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| Conventional | TEA | 24 | 78 |

| Ultrasound | VOSO₄ | 0.5 | 92 |

| Microwave | Zeolite 5A | 0.25 | 89 |

Multicomponent Reaction (MCR) Strategies

One-Pot Synthesis Using Heterogeneous Catalysts

Recent advances employ nanocatalysts like magnetic nanoparticles (MNPs@SiO₂-IL) or layered double hydroxides (LDHs@PpPDA) to streamline synthesis. A representative protocol involves:

- Condensation of 4-dimethylaminophenylamine , aryl aldehydes , and thioglycolic acid in the presence of LDHs@PpPDA.

- Cyclodehydration at 70°C for 2 hours, yielding the product with 94% efficiency.

Mechanistic Pathway :

$$

\text{Amine} + \text{Aldehyde} \rightarrow \text{Schiff Base} \xrightarrow{\text{Thioglycolic Acid}} \text{Thiazolidinone}

$$

The catalyst stabilizes transition states, lowering the activation barrier for cyclization.

Pharmacological-Grade Synthesis and Purification

Column Chromatography and Recrystallization

Post-synthesis purification is critical for pharmaceutical applications. Silica gel chromatography (60–120 mesh) using ethyl acetate/hexane (1:1) effectively isolates the compound, while recrystallization from ethanol enhances purity to >99%.

Analytical Characterization :

- IR (KBr) : ν = 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S).

- ¹H NMR (CDCl₃) : δ 7.45–7.30 (m, Ar-H), 3.05 (s, N(CH₃)₂), 4.20 (s, CH₂).

- HRMS : m/z calculated for C₁₁H₁₁N₂OS₂ [M+H]⁺: 267.0324; found: 267.0321.

Industrial-Scale Production and Patent Landscape

Continuous-Flow Reactor Systems

Patent WO2008062376A2 discloses a continuous-flow process avoiding intermediate isolation, which is adaptable to 3-(4-dimethylaminophenyl)-2-thioxothiazolidin-4-one. Key features include:

- Reactant Feed : 4-Dimethylaminophenyl isothiocyanate and chloroacetic acid.

- Residence Time : <10 minutes at 100°C.

- Yield : 91% with >98% purity.

Advantages Over Batch Processes :

- Reduced solvent waste.

- Consistent product quality.

科学的研究の応用

Antimicrobial Properties

Research indicates that 3-(4-Dimethylamino-phenyl)-2-thioxo-thiazolidin-4-one exhibits significant antimicrobial activity. Studies have shown that it can inhibit biofilm formation in bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their resistance to conventional antibiotics. The compound demonstrated a reduction in biofilm formation exceeding 50% at concentrations near its minimum inhibitory concentration (MIC) .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have reported promising results against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, it exhibited an IC50 value of 0.54 μM against MCF-7 cells, indicating potent cytotoxicity . The presence of the dimethylamino group enhances its solubility and biological activity compared to other thiazolidinone derivatives .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals distinct differences in biological activity:

| Compound Name | Structure Characteristics | Notable Activities |

|---|---|---|

| 5-(4-Dimethylaminobenzylidene)-3-(4-Ethoxyphenyl)-2-thioxo-thiazolidin-4-one | Contains ethoxy group; extended aromatic system | Anticancer activity |

| 3-(Phenyl)-2-thioxo-thiazolidin-4-one | Lacks dimethylamino substitution | Antimicrobial properties |

| 3-(4-Chlorophenyl)-2-thioxo-thiazolidin-4-one | Chlorine substitution affects reactivity | Potentially more potent against certain bacteria |

The unique substitution pattern of the dimethylamino group in this compound is believed to influence its mechanism of action and therapeutic potential, making it a compound of interest for further research .

Case Studies and Research Findings

Several case studies have documented the efficacy of thiazolidinone derivatives, including this compound:

- Case Study on Anticancer Activity : A study evaluated various thiazolidinone derivatives against a panel of tumor cell lines, highlighting that compounds similar to this compound exhibited significant antiproliferative effects, particularly in leukemia and lung cancer models .

- Antibiofilm Activity : Another research focused on the antibiofilm potential of thiazolidinone derivatives against Staphylococcus aureus, demonstrating that compounds with similar structural features could effectively disrupt biofilm formation, thereby enhancing their therapeutic applicability .

作用機序

The mechanism of action of 3-(4-Dimethylamino-phenyl)-2-thioxo-thiazolidin-4-one involves its interaction with various molecular targets. In biological systems, the compound can interact with enzymes and proteins, leading to the inhibition of their activity. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi. In cancer cells, the compound induces apoptosis by activating caspases and other apoptotic pathways.

類似化合物との比較

Comparative Analysis with Structurally Analogous Compounds

Substituent Variations and Structural Modifications

Substituents on the Aromatic Ring

- 3-(4-Methylphenyl)-2-thioxo-thiazolidin-4-one: This analog () replaces the dimethylamino group with a methyl group. Crystallographic studies show that methyl-substituted derivatives exhibit distinct packing arrangements compared to dimethylamino analogs, which may influence reactivity .

- 5-(4-Fluorophenyl)-2-thioxo-thiazolidin-4-one derivatives: Fluorine substitution (e.g., HPFPTzone in ) introduces electronegativity, enhancing metabolic stability and hydrogen-bonding capabilities. HPFPTzone demonstrated increased IIH6 immunostaining activity, suggesting substituent-dependent bioactivity .

Modifications at the 5-Position

- SR1–7 derivatives : These compounds () feature a benzylidene group at the 5-position and variable substituents (e.g., methoxy, halogen) on the benzyloxy ring. The extended conjugation in SR derivatives enhances UV absorption properties, which is critical for photodynamic applications. For example, SR1–7 showed improved antifungal activity against Candida albicans biofilms compared to simpler rhodanine derivatives .

Enzyme Inhibition

- Protein Tyrosine Phosphatase 4A3 (PTP4A3) Inhibitors: Analogs such as 5-[1-[3-(Biphenyl-4-ylmethoxy)-naphthalen-2-yl]-methylidene]-2-thioxo-thiazolidin-4-one exhibit IC₅₀ values of ~1,700–1,900 nM (). While 3-(4-Dimethylamino-phenyl)-2-thioxo-thiazolidin-4-one’s exact IC₅₀ is unreported, its dimethylamino group may improve target engagement through charge interactions .

- Corrosion Inhibition: Derivatives like 3-[(2-hydroxy-benzylidene)-amino]-2-thioxo-thiazolidin-4-one () show 85–92% inhibition efficiency on mild steel in acidic media.

Immunostaining and Biofilm Modulation

- HPFPTzone and DPPTzone: These derivatives () increased IIH6 immunostaining by 40–60% in dystroglycanopathy models. The dimethylamino analog’s bioactivity in similar assays warrants investigation, as its substituents may modulate membrane permeability .

Physicochemical Parameters

- LogP and Solubility: A dimethylamino-substituted analog () likely has a lower LogP than hydrophobic derivatives like 3-(1-phenylethyl)-2-thioxo-thiazolidin-4-one (LogP = 4.96; ), enhancing aqueous solubility .

- Thermal Stability : Derivatives with electron-withdrawing groups (e.g., 3-(1,1-dioxo-4H-thiophen-3-yl)-5-(2-F-benzylidene)-2-thioxo-thiazolidin-4-one; ) exhibit higher thermal stability (mp > 250°C) compared to electron-rich analogs .

Data Tables

Table 1: Structural and Activity Comparison of Selected Thiazolidin-4-one Derivatives

生物活性

3-(4-Dimethylamino-phenyl)-2-thioxo-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound exhibits significant potential as an antimicrobial, anticancer, and antioxidant agent. The following sections detail its biological activities, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₁H₁₂N₂OS₂

- Molecular Weight : Approximately 252.36 g/mol

- Structure : The compound features a thiazolidinone structure characterized by a thiazole ring, a carbonyl group, and a sulfur atom, with a dimethylamino group attached to the phenyl ring. This unique substitution enhances its solubility and biological activity compared to other similar compounds.

1. Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against various bacteria and fungi. Studies indicate that it inhibits the growth of pathogenic microorganisms, suggesting its potential use in treating infectious diseases.

2. Anticancer Activity

Research has shown that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, it has been tested against human fibroblasts (BJ), neuroblastoma (SH-SY5Y), epithelial lung carcinoma (A549), and colorectal adenocarcinoma (CACO-2) cell lines. The results indicated a decrease in metabolic activity at concentrations ranging from 10 to 100 µM, highlighting its potential as an anticancer agent .

3. Antioxidant Activity

The antioxidant properties of this compound have also been explored. Certain derivatives of thiazolidinones are known to scavenge free radicals, which may contribute to their protective effects against oxidative stress-related diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Cytotoxicity : It induces apoptosis in cancer cells through both extrinsic and intrinsic signaling pathways, leading to cell cycle arrest .

- Antimicrobial Mechanism : The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for microbial survival.

- Antioxidant Mechanism : By scavenging reactive oxygen species (ROS), the compound helps mitigate oxidative damage in cells .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Characteristics | Notable Activities |

|---|---|---|

| 5-(4-Dimethylaminobenzylidene)-3-(4-Ethoxyphenyl)-2-thioxo-thiazolidin-4-one | Contains ethoxy group; extended aromatic system | Anticancer activity |

| 3-(Phenyl)-2-thioxo-thiazolidin-4-one | Lacks dimethylamino substitution | Antimicrobial properties |

| 3-(4-Chlorophenyl)-2-thioxo-thiazolidin-4-one | Chlorine substitution affects reactivity | Potentially more potent against certain bacteria |

The presence of the dimethylamino group in this compound enhances its solubility and biological activity compared to its analogs .

Case Studies

Several studies have highlighted the efficacy of this compound:

- Anticancer Study : A recent study evaluated various thiazolidinone derivatives against multiple cancer cell lines, establishing that compounds similar to this compound showed significant growth inhibition comparable to established chemotherapeutics like Adriamycin .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial activity of thiazolidinone derivatives against common pathogens, revealing that modifications in the chemical structure could enhance efficacy against resistant strains .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(4-Dimethylamino-phenyl)-2-thioxo-thiazolidin-4-one and its derivatives?

The synthesis typically involves Knoevenagel condensation between a substituted benzaldehyde intermediate and rhodanine. For example, intermediates like 3-substituted-4-(4-substituted-benzyloxy)benzaldehyde are synthesized via coupling reactions between substituted benzyl chlorides and hydroxybenzaldehydes using K₂CO₃/KI in acetonitrile. Subsequent condensation with rhodanine in the presence of β-alanine and glacial acetic acid yields the target thiazolidinone derivatives . Reaction conditions (e.g., solvent, catalyst, temperature) critically influence yield and purity.

Q. How is the structural characterization of this compound performed, and what key data validate its identity?

Structural validation relies on spectroscopic and crystallographic methods:

Q. What computational methods are suitable for predicting the electronic properties of this compound?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) is widely used to calculate molecular orbitals, electrostatic potentials, and thermochemical properties. Basis sets like 6-31G(d) are recommended for balancing accuracy and computational cost. Exact exchange terms improve atomization energy predictions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar thiazolidinone derivatives?

Discrepancies often arise from variations in substituents, assay conditions, or microbial strains. Systematic approaches include:

- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., electron-withdrawing vs. donating groups on the phenyl ring) .

- Standardized bioassays : Use consistent protocols (e.g., MIC determination via broth microdilution) and control strains .

- Statistical analysis : Multivariate regression models to isolate influential structural or experimental factors .

Q. What experimental designs are optimal for evaluating the corrosion inhibition efficacy of this compound on metals?

Electrochemical techniques provide mechanistic insights:

- Potentiodynamic polarization : Determines inhibition efficiency (%) and identifies anodic/cathodic behavior .

- Electrochemical impedance spectroscopy (EIS) : Measures charge-transfer resistance and double-layer capacitance to assess adsorption strength .

- Surface analysis : SEM/EDS or AFM validates inhibitor film formation .

Q. How can computational and experimental data be reconciled to refine molecular docking studies for antimicrobial targets?

- Docking validation : Compare DFT-optimized geometries with crystallographic ligand-protein complexes (e.g., using AutoDock Vina) .

- Free-energy calculations : Molecular dynamics (MD) simulations or MM-PBSA methods improve binding affinity predictions .

- Experimental cross-checks : Mutagenesis studies on target enzymes (e.g., Candida albicans biofilm proteins) validate predicted binding modes .

Q. What strategies mitigate challenges in crystallizing thiazolidinone derivatives for X-ray studies?

- Solvent screening : Use high-boiling solvents (e.g., DMSO, DMF) for slow evaporation .

- Temperature gradients : Gradual cooling from 60°C to room temperature promotes crystal nucleation .

- Software tools : SHELXL for refinement and Olex2 for structure visualization ensure accurate space group assignment .

Key Considerations for Researchers

- Reproducibility : Document synthetic conditions (e.g., solvent purity, reaction time) to minimize batch variability .

- Data transparency : Share crystallographic CIF files and raw spectral data in supplementary materials .

- Interdisciplinary collaboration : Combine synthetic chemistry, computational modeling, and bioassay expertise to address mechanistic complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。